molecular formula C7H6BrIO B592609 4-Bromo-1-iodo-2-methoxybenzene CAS No. 791642-68-7

4-Bromo-1-iodo-2-methoxybenzene

Katalognummer B592609
CAS-Nummer: 791642-68-7
Molekulargewicht: 312.932
InChI-Schlüssel: ZQPKPGBEEFOTEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-iodo-2-methoxybenzene is a chemical compound with the molecular formula C7H6BrIO . It is also known by other names such as 4-Bromo-2-iodoanisole and Benzene, 4-bromo-2-iodo-1-methoxy- .


Synthesis Analysis

The synthesis of 4-Bromo-1-iodo-2-methoxybenzene can be achieved through several steps . In one laboratory route, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .


Molecular Structure Analysis

The molecular weight of 4-Bromo-1-iodo-2-methoxybenzene is 312.93 g/mol . The compound has a complex structure with 10 heavy atoms . The InChI code for the compound is InChI=1S/C7H6BrIO/c1-10-7-3-2-5 (8)4-6 (7)9/h2-4H,1H3 .


Chemical Reactions Analysis

4-Bromo-1-iodo-2-methoxybenzene can undergo various chemical reactions. For instance, it can be used as a reagent for in situ desilylation and coupling of silylated alkynes . It can also be used as a starting reagent in the total syntheses of ent-conduramine A and ent-7-deoxypancratistatin .


Physical And Chemical Properties Analysis

4-Bromo-1-iodo-2-methoxybenzene has a density of 2.1±0.1 g/cm3 . It has a boiling point of 282.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 53.5±0.3 cm3 . It has a topological polar surface area of 9.2 Ų .

Wissenschaftliche Forschungsanwendungen

  • Catalysis in Halohydrin Formation : 4-Bromo-1-methoxybenzene has been used as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols under neutral and mild conditions (Niknam & Nasehi, 2002).

  • Ring Halogenation in Organic Synthesis : It plays a role in the ring halogenation of polyalkylbenzenes, a process important in the synthesis of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

  • Structural Analysis in Chemistry : This compound contributes to understanding the structural determinants in halogen bonding, particularly in relation to X...O=C vs. X...X interactions, as seen in the study of 4-halotriaroylbenzenes (Pigge, Vangala, & Swenson, 2006).

  • Liquid Crystal Synthesis : It is used in the synthesis of enantiopure trioxadecalin-derived liquid crystals, where its influence on the mesogenic properties of these materials is notable (Bertini et al., 2003).

  • Environmental Studies : 4-Bromo-1-methoxybenzene derivatives have been identified in the marine troposphere of the Atlantic Ocean, suggesting their mixed biogenic and anthropogenic origin, an aspect crucial in environmental science (Führer & Ballschmiter, 1998).

  • Molecular Encapsulation : This compound is used in the study of guest-induced assembly of molecular structures, particularly in the formation of heterodimeric capsules via various intermolecular interactions (Kobayashi et al., 2003).

  • Innovative Material Development : In the field of material science, 4-Bromo-1-methoxybenzene derivatives are used for preparing sterically protected compounds like diphosphene and fluorenylidenephosphine (Toyota et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name

4-bromo-1-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPKPGBEEFOTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676549
Record name 4-Bromo-1-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-iodo-2-methoxybenzene

CAS RN

791642-68-7
Record name 4-Bromo-1-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-2-methoxy-phenylamine (2.02 g, 10 mmol) was added to a solution of p-toluensulphonic acid monohydrate (3.80 g, 20 mmol) in acetonitrile (30 mL). The mixture was cooled in an ice bath and treated with an solution of sodium nitrite (0.69 g, 10 mmol) and potassium iodide (4.15 g, 25 mmol) in water (7 mL) over 15 min maintaining the internal temperature below 10° C. After stirring at that temperature for 15 min and then for 0.5 h at room temperature, the reaction mixture was diluted with water and extracted with EtOAc (5×50 mL). The combined organic extracts were washed with 2M sodium thiosulfate (10 mL), brine (4×20 mL), water (20 mL), anhydrified over sodium sulphate, and evaporated to dryness affording a black oil that was purified by flash chromatography (petroleum ether/tert-butylmethyl ether 5/1) to yield the title compound (1.63 g, 52.2%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52.2%

Synthesis routes and methods II

Procedure details

4-Bromo-2-methoxy-aniline (20 g, 99 mmol) was dissolved in water (695 mL) and concentrated sulphuric acid (113 mL). The solution was cooled to 0° C. and sodium nitrite (7.5 g, 109 mmol) dissolved in water (32 mL) was added and stirred for 1 hour at 5-10° C. Potassium iodide (21.4 g, 129 mmol) dissolved in water (100 mL) was added slowly whilst the mixture was vigorously stirred. After addition, the mixture was allowed to warm to room temperature. Ethyl acetate was added and the phases were separated. The aqueous phase was extracted with ethyl acetetate (3×). The combined organic phases were then washed with 1M NaOH, 1M Na2S2O3, 1M HCl, 1M saturated NaHCO3 and brine. The separated organic phase was dried (MgSO4), filtered and concentrated in vacuo. The product was purified by flash chromatography using silica gel and eluting with heptane/ethyl acetate 1:1. The product was identified from relevant fractions which were combined and concentrated in vacuo.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
695 mL
Type
solvent
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
21.4 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.